2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted at position 3 with a phenethyl group and at position 1 with an N-phenylacetamide moiety. Its molecular formula is C₂₅H₂₂N₄O₃, with a molecular weight of 426.47 g/mol. The structure combines a bicyclic heteroaromatic system with polar acetamide and lipophilic phenethyl groups, suggesting dual solubility properties. Its synthesis likely involves alkylation of a pyrido[3,2-d]pyrimidine precursor with chloroacetamide derivatives under basic conditions, as inferred from analogous protocols in and .
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28) |
InChI Key |
PWDBYKKHJGTOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be optimized using various catalysts such as Lewis acids, Brønsted acids, and task-specific ionic liquids .
Industrial Production Methods
For industrial production, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-nicotinonitriles and carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This green chemistry approach is advantageous due to its reduced reaction time and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include various substituted dihydropyrido[3,2-d]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antiviral, antibacterial, and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells . The compound also interacts with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and its analogs:
Structural and Functional Analysis
- Core Heterocycle Variations: Pyrido[3,2-d]pyrimidine (target compound): Balances aromaticity and polarity, suitable for dual hydrophobic/hydrophilic interactions . Benzofuro[3,2-d]pyrimidine (): Oxygen atom improves solubility but may reduce CNS penetration due to higher polarity .
Substituent Effects :
- Phenethyl vs. Methoxybenzyl/CF₃ : Phenethyl (target) offers moderate lipophilicity, while 4-methoxybenzyl () and CF₃ () enhance metabolic stability and target affinity, respectively .
- N-Phenylacetamide vs. N-Aryl Variants : Electron-withdrawing groups (e.g., CF₃ in ) improve binding to kinase ATP pockets, whereas bulky aryl groups () may hinder membrane penetration .
- Biological Activity: Antimicrobial efficacy is prominent in thieno-pyrimidine derivatives (), likely due to sulfur’s role in disrupting bacterial membranes . Pyrido-pyrimidines (target, ) are theorized to inhibit kinases like CDK or EGFR, leveraging the planar core for ATP-binding site interaction .
Synthetic Routes :
Physicochemical Properties :
Research Findings and Implications
- Antimicrobial vs. Kinase-Targeted Design: Thieno-pyrimidines () prioritize broad-spectrum activity, while pyrido-pyrimidines (target, ) are optimized for eukaryotic enzyme inhibition .
- Diagnostic vs. Therapeutic Applications: SPECT ligands () and kinase inhibitors () highlight divergent structural requirements, with the target compound’s simplicity favoring drug development over imaging .
- Metabolic Considerations : Substituents like 3,4-dimethoxyphenethyl () may reduce CYP450-mediated metabolism compared to unsubstituted phenethyl (target) .
Biological Activity
The compound 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The compound features a pyrido-pyrimidine core structure with various functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several derivatives of pyrido-pyrimidine have shown promising results against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
The biological activity is largely attributed to the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as CDC25B and PTP1B. For instance, one study reported that related compounds exhibited IC50 values ranging from 3.2 to 23.2 µg/mL against CDC25B and 2.9 to 21.4 µg/mL against PTP1B .
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity .
In Vitro Studies
A series of in vitro studies have shown that compounds similar to This compound possess notable cytotoxicity:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2h | A549 | 2.86 ± 0.09 |
| 2h | HCT116 | 3.59 ± 0.07 |
| 2h | HeLa | 2.78 ± 0.11 |
This data suggests that the compound could be a candidate for further development in anticancer therapies.
In Vivo Studies
In vivo studies using xenograft models have demonstrated the potential of these compounds to inhibit tumor growth effectively. For example, one study indicated that a derivative produced approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg .
Structure-Activity Relationship (SAR)
The structural features of the compound play a crucial role in its biological activity. The presence of the pyrido-pyrimidine core is essential for the anticancer properties observed in various derivatives. Modifications to the phenethyl and acetamide groups can significantly alter potency and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
